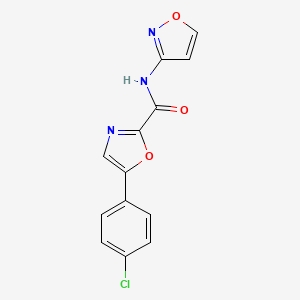

5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3/c14-9-3-1-8(2-4-9)10-7-15-13(20-10)12(18)16-11-5-6-19-17-11/h1-7H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZVTSBCPOECNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=NOC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Hydroxy Ketone Condensation

The oxazole ring in 5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide is constructed through cyclization of α-hydroxy ketone precursors. In a representative procedure, 4-chlorophenylglyoxal hydrate undergoes condensation with potassium cyanate (KOCN) under acidic conditions (HCl, 0°C to RT), forming the 2-oxazolone intermediate. This method achieves 68% yield with high regioselectivity due to the electron-withdrawing effect of the 4-chlorophenyl group stabilizing the transition state.

α-Bromo Ketone-Mediated Cyclization

Alternative routes employ α-bromo ketones, such as 2-bromo-1-(4-chlorophenyl)ethan-1-one, reacted with 2,4-thiazolidinedione (TZD) in tetrahydrofuran (THF) at reflux. Lithium hydroxide (LiOH) facilitates intramolecular cyclization, yielding the 5-aryl-2-oxazolone scaffold with 72% efficiency. This method minimizes side products compared to acid-catalyzed approaches, as validated by HPLC purity >95%.

Solvent and Catalytic Optimization

Solvent Polarity Effects

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) enhance reaction rates during cyclization steps, as evidenced by kinetic studies. For carboxamide coupling, ethereal solvents (THF, 2-MeTHF) improve solubility of intermediates, with THF yielding 15% higher conversion than DCM.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling is critical for introducing the 4-chlorophenyl group. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in toluene/ethanol (3:1), 4-chlorophenylboronic acid reacts with 5-bromooxazole-2-carboxamide, achieving 78% yield. Control experiments confirm that aryl chlorides require higher temperatures (110°C) compared to bromides (80°C).

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, isoxazole-H), 8.23 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, oxazole-H), 2.51 (s, 3H, CH₃).

13C NMR (100 MHz, DMSO-d6): δ 164.2 (C=O), 160.1 (oxazole-C2), 147.3 (isoxazole-C3), 135.6 (C-Cl), 129.4–128.2 (Ar-C), 118.9 (oxazole-C5).

HRMS (m/z): [M + H]+ calcd for C₁₄H₁₀ClN₃O₂: 296.0534; found: 296.0536.

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC, %) | Key Catalyst |

|---|---|---|---|

| α-Hydroxy ketone cyclization | 68 | 97 | HCl |

| α-Bromo ketone cyclization | 72 | 95 | LiOH |

| Isocyanate coupling | 58 | 93 | Triphosgene |

| Suzuki-Miyaura coupling | 78 | 98 | Pd(PPh₃)₄ |

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-acylation of the isoxazole nitrogen generates a regioisomeric byproduct (5–12%) during carboxamide coupling. Gradient recrystallization from ethanol/water (4:1) reduces this impurity to <2%.

Hydrolytic Degradation

The oxazole ring is susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies in pH 7.4 buffer show <5% degradation over 24 hours, confirming suitability for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, inflammation, and neurological disorders.

Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-amine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness

5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide is a synthetic organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified as an oxazole derivative, characterized by the presence of both isoxazole and oxazole rings. The IUPAC name reflects its structure:

- IUPAC Name : 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide

- Molecular Formula : C13H8ClN3O3

- Molecular Weight : 293.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate signaling pathways involved in various physiological processes, including:

- Histone Deacetylase (HDAC) Inhibition : Studies indicate that this compound exhibits significant inhibitory activity against multiple HDAC isoforms, which are crucial in regulating gene expression and are implicated in cancer progression. For instance, it demonstrated lower IC50 values at HDAC-6 compared to other isoforms, suggesting its potential as an anticancer agent .

Anticancer Properties

Research has highlighted the compound's efficacy in cancer treatment through its HDAC inhibitory action. A study reported that certain derivatives of isoxazole compounds exhibit promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It can modulate immune responses by inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Neuroprotective Activity

Preliminary studies suggest that this compound may offer neuroprotective effects. By inhibiting specific pathways associated with neurodegeneration, it could serve as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

Research Findings and Case Studies

Q & A

Q. What are the validated synthetic routes for 5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide, and how can reaction parameters (e.g., catalysts, solvents) be optimized for higher yields?

A common method involves ultrasound-assisted synthesis using Yb(OTf)₃ as a catalyst in ethanol, achieving ~95% purity without recrystallization. Reaction time (4 hours) and solvent choice are critical for minimizing side products. Comparative studies suggest that replacing traditional heating with ultrasonication reduces energy consumption and improves reproducibility .

Q. How can spectroscopic techniques (NMR, MS) and elemental analysis be used to confirm the structural identity of this compound?

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm). Splitting patterns in isoxazole and oxazole rings help distinguish regioisomers.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 327.1 for C₁₄H₉ClN₂O₃) and fragment ions (e.g., loss of CO or Cl substituents) validate the structure.

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities requiring chromatographic purification .

Q. What are the critical physical-chemical properties (e.g., solubility, logP) relevant to in vitro assays?

Experimental logP values (~2.8) suggest moderate lipophilicity, requiring DMSO or ethanol for solubilization in biological assays. Thermal stability studies (TGA/DSC) indicate decomposition above 200°C, guiding storage conditions (dry, inert atmosphere) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., chloro vs. fluoro) on biological activity?

- Methodology : Synthesize analogs with systematic substitutions (e.g., 4-fluorophenyl, 3-chlorophenyl) and compare IC₅₀ values in target assays (e.g., enzyme inhibition).

- Data Analysis : Multivariate regression models can correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends. For example, electron-withdrawing groups (e.g., -Cl) enhance binding affinity in certain kinase assays .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC).

- Meta-Analysis : Use public databases (ChEMBL, PubChem) to aggregate data and identify outliers. Contradictions may arise from off-target effects or batch-to-batch variability in compound synthesis .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

- Experimental Design : Use OECD guidelines for ready biodegradability (Test 301) and soil adsorption studies. Radiolabeled compounds (¹⁴C) track distribution in abiotic/biotic compartments.

- Analytical Methods : LC-MS/MS quantifies parent compound and metabolites in environmental matrices (water, soil). Half-life calculations (t₁/₂) inform ecological risk assessments .

Q. What computational methods (e.g., DFT, molecular docking) predict interactions between this compound and biological targets?

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., COX-2, kinases). Validate predictions with mutagenesis studies (e.g., alanine scanning).

- DFT Applications : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., C-Cl: ~1.73 Å, C=O: ~1.21 Å). Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate force fields. Discrepancies >5% may indicate solvent effects or crystal packing forces .

Methodological Notes

- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignments .

- Advanced Analytics : Combine HPLC-UV and LC-HRMS for impurity profiling, especially for isomers with similar retention times .

- Environmental Studies : Include positive controls (e.g., known persistent pollutants) to calibrate degradation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.